Dual Iodine Substitution Enables Chemoselective Cross-Coupling
Unlike mono-iodinated nicotinonitriles (e.g., 2-iodo-6-methylnicotinonitrile) which offer only one reactive site, 2,4-diiodo-6-methylnicotinonitrile provides two distinct C–I bonds for sequential functionalization . This structural feature enables orthogonal Suzuki, Sonogashira, or Negishi couplings, allowing for the modular and efficient construction of more complex molecules. The presence of two iodo groups is a differentiating feature compared to the non-iodinated analog 6-methylnicotinonitrile, which is inert to many cross-coupling conditions .
| Evidence Dimension | Number of C–I bonds for cross-coupling |
|---|---|
| Target Compound Data | Two (at positions 2 and 4) |
| Comparator Or Baseline | 2-iodo-6-methylnicotinonitrile: One; 6-methylnicotinonitrile: Zero |
| Quantified Difference | +1 and +2 C–I bonds, respectively |
| Conditions | Structural comparison based on molecular composition |
Why This Matters
Enables sequential, site-selective diversification, a critical capability for library synthesis and complex molecule construction.
